molecular formula C21H25N3O3S2 B2620007 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1797852-38-0

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2620007
CAS No.: 1797852-38-0
M. Wt: 431.57
InChI Key: ABAHDEWHMJMFOG-UHFFFAOYSA-N
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Description

Compounds containing the benzo[d]thiazol-2-yl group are known to possess a wide range of properties and applications. They have optical properties, coordination properties, and electron acceptor properties . They also have a vast number of applications, including in cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal treatments .


Molecular Structure Analysis

The molecular structure of compounds with similar groups has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are quite diverse. For instance, 2-Aminobenzothiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For instance, the compound (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine has a monoclinic crystal structure .

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on their specific structure and the biological system they interact with. For example, some benzo[d]thiazol-2-yl derivatives have been found to inhibit topoisomerase I .

Safety and Hazards

The safety and hazards associated with these compounds can vary greatly depending on their specific structure. Some compounds with similar groups have been evaluated for anti-inflammatory activity .

Future Directions

The future directions for research into these compounds are quite promising. For instance, one study demonstrated an approach for the structural modification of hit compounds, and a novel skeleton for new anti-MERS-CoV drug research .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-15-13-17(7-8-19(15)27-2)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-20(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAHDEWHMJMFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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